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molecular formula C7H12O2 B142444 4-Methoxycyclohexanone CAS No. 13482-23-0

4-Methoxycyclohexanone

Cat. No. B142444
M. Wt: 128.17 g/mol
InChI Key: XADCKKKOYZJNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417032B2

Procedure details

A solution of 4.2 g 4-methoxycyclohexanol in 30 ml dichloromethane is added to a suspension of 52.6 g pyridinium chlorochromate on basic aluminium oxide in 90 ml dichloromethane. The suspension is stirred for 3 h at ambient temperature. Then the mixture is filtered through silica gel (dichloromethane) and the solvent is eliminated.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][CH:6]([OH:9])[CH2:5][CH2:4]1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[O-2].[Al+3].[O-2].[O-2].[Al+3]>ClCCl>[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1 |f:1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
COC1CCC(CC1)O
Name
Quantity
52.6 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred for 3 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the mixture is filtered through silica gel (dichloromethane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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